REACTION_CXSMILES
|
C([O:3][C:4](=[O:36])[C:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][CH:19]([C:22]3[N:26]([CH2:27][CH2:28][O:29][CH2:30][CH3:31])[C:25]4[CH:32]=[CH:33][CH:34]=[CH:35][C:24]=4[N:23]=3)[CH2:18][CH2:17]2)=[CH:10][CH:9]=1)([CH3:7])[CH3:6])C.[OH-].[Na+].C(O)C.O>C(O)CCC.C(OC(=O)C)C.C(O)(=O)C>[CH2:30]([O:29][CH2:28][CH2:27][N:26]1[C:25]2[CH:32]=[CH:33][CH:34]=[CH:35][C:24]=2[N:23]=[C:22]1[CH:19]1[CH2:20][CH2:21][N:16]([CH2:15][CH2:14][C:11]2[CH:10]=[CH:9][C:8]([C:5]([CH3:6])([CH3:7])[C:4]([OH:36])=[O:3])=[CH:13][CH:12]=2)[CH2:17][CH2:18]1)[CH3:31] |f:1.2|
|
Name
|
2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid ethylester
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)C1=CC=C(C=C1)CCN1CCC(CC1)C1=NC2=C(N1CCOCC)C=CC=C2)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 50-55° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to separate layers
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
And then, it was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1C(=NC2=C1C=CC=C2)C2CCN(CC2)CCC2=CC=C(C=C2)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |